An In-depth Technical Guide to 4-Aminodiphenylamine Sulfate (CAS 4698-29-7)
An In-depth Technical Guide to 4-Aminodiphenylamine Sulfate (CAS 4698-29-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminodiphenylamine sulfate, with the CAS number 4698-29-7, is a chemical compound that serves as a key intermediate in various industrial applications. Primarily recognized for its role in the synthesis of dyes and antioxidants, it is also gaining attention in the field of biotechnology for its electrochemical properties. This technical guide provides a comprehensive overview of 4-Aminodiphenylamine sulfate, including its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications, with a focus on aspects relevant to research and development.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Aminodiphenylamine sulfate is presented in the table below. These properties are crucial for its handling, application, and in the design of experimental procedures.
| Property | Value | Reference |
| CAS Number | 4698-29-7 | |
| Molecular Formula | C₂₄H₂₆N₄O₄S or (C₁₂H₁₂N₂)₂·H₂SO₄ | [1][2] |
| Molecular Weight | 466.55 g/mol | [1] |
| Appearance | Light grey homogeneous powder | [1] |
| Boiling Point | 354.7 °C at 760 mmHg (of the free base) | [1] |
| Flash Point | 197.8 °C (of the free base) | [1] |
| Vapor Pressure | 3.29E-05 mmHg at 25°C (of the free base) | [1] |
| EINECS Number | 225-173-1 | [1] |
Synthesis of 4-Aminodiphenylamine Sulfate
The industrial synthesis of 4-Aminodiphenylamine, the precursor to its sulfate salt, is a multi-step process. A common and economically viable route involves the reaction of aniline with nitrobenzene to form 4-nitrodiphenylamine and/or 4-nitrosodiphenylamine, followed by a reduction step to yield 4-aminodiphenylamine. The final step is the formation of the sulfate salt.
Experimental Protocol: One-Pot Synthesis of 4-Aminodiphenylamine
This protocol is based on a convenient and economic one-pot procedure.[3]
Materials:
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Aniline
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Nitrobenzene
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25 wt% aqueous solution of tetramethylammonium hydroxide
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Sodium hydroxide
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Raney Ni-Al alloy
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Aluminum powder
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Water
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Dichloromethane
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Celite
Procedure:
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To a stirred mixture of a 25 wt% aqueous solution of tetramethylammonium hydroxide (4.9 mmol) and sodium hydroxide (70 mmol), add aniline (54 mmol) and nitrobenzene (4.9 mmol).
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Heat the reaction mixture to 80°C and stir for 2 hours. A dark purple solution will form. The primary products at this stage are 4-nitrodiphenylamine and 4-nitrosodiphenylamine.
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Add water (80 mL) to the reaction mixture.
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Gradually add a mixture of Raney Ni-Al alloy (1g, 27 mmol) and aluminum powder (1.5g, 56 mmol) with water (55 mL) to the reaction mixture over 30 minutes.
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Stir the reaction mixture at 80°C for 3 hours to reduce the nitro and nitroso intermediates to 4-aminodiphenylamine.
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Cool the reaction mixture to room temperature.
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Filter the mixture through Celite and wash the filter cake with dichloromethane (50 mL).
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The resulting solution contains 4-aminodiphenylamine.
Formation of the Sulfate Salt: To obtain 4-Aminodiphenylamine sulfate, the resulting 4-aminodiphenylamine can be treated with sulfuric acid in an appropriate solvent, followed by isolation of the precipitated salt.
Synthesis Workflow
Caption: One-pot synthesis of 4-Aminodiphenylamine sulfate.
Analytical Methodologies
The analysis of 4-Aminodiphenylamine and its derivatives is crucial for quality control and research purposes. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed techniques.
Experimental Protocol: HPLC Analysis
A general reverse-phase HPLC method can be used for the analysis of the reaction mixture during the synthesis of 4-aminodiphenylamine.
Instrumentation:
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High-Performance Liquid Chromatograph with a UV detector.
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C18 reverse-phase column.
Mobile Phase:
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A gradient mixture of acetonitrile and water is typically used. The exact gradient program would need to be optimized based on the specific column and instrument.
Procedure:
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Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).
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Injection: Inject the prepared sample into the HPLC system.
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Detection: Monitor the elution of compounds using a UV detector at a wavelength suitable for the analytes (e.g., 254 nm).
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Quantification: Use an external or internal standard method for the quantification of 4-aminodiphenylamine, its intermediates, and by-products.
Analytical Workflow
Caption: HPLC analytical workflow for reaction monitoring.
Applications in Research and Development
While the primary industrial use of 4-Aminodiphenylamine sulfate is as a dye and antioxidant intermediate, its unique properties lend it to applications in scientific research, particularly in the development of biosensors.
Role as an Enzyme Mediator in Biosensors
4-Aminodiphenylamine has been shown to be an efficient mediator for several oxidase enzymes, including glucose oxidase, lactate oxidase, and xanthine oxidase.[4] In this context, it acts as an electron shuttle between the enzyme's active site and an electrode surface, enabling the electrochemical detection of the enzyme's substrate.
The mechanism involves the enzyme-catalyzed oxidation of the substrate, during which the enzyme's cofactor (e.g., FAD in glucose oxidase) is reduced. The oxidized form of 4-aminodiphenylamine then re-oxidizes the cofactor, becoming reduced in the process. The reduced 4-aminodiphenylamine is subsequently re-oxidized at the electrode surface, generating a current that is proportional to the substrate concentration.
Signaling in a Biosensor Context
Caption: Electron transfer mediated by 4-aminodiphenylamine.
Safety and Handling
4-Aminodiphenylamine and its salts should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. It is harmful if swallowed and may cause skin and eye irritation. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
4-Aminodiphenylamine sulfate is a versatile chemical with established industrial importance and emerging applications in biotechnology. This guide has provided a detailed overview of its properties, synthesis, and analytical methods, along with insights into its role as an enzyme mediator. For researchers and drug development professionals, the electrochemical properties of this compound may offer opportunities for the development of novel diagnostic tools and biosensors. As with all chemicals, proper safety precautions are paramount during its handling and use.
